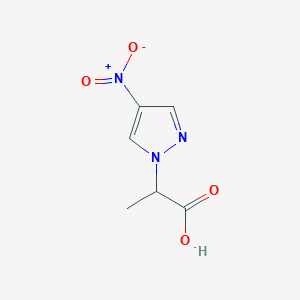

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanoic acid moiety at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and nitration steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas or metal hydrides.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-amino-1H-pyrazol-1-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 22 |

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory drugs. The compound's ability to inhibit certain enzyme activities suggests it could be effective in treating conditions characterized by inflammation .

Analgesic Effects

Studies have also explored the analgesic properties of pyrazole derivatives. The mechanism involves the modulation of pain pathways, making these compounds candidates for further pharmacological evaluation .

Agricultural Applications

The compound's potential extends to agricultural science, particularly as a pesticide or herbicide. Pyrazole derivatives have been tested for their efficacy against various plant pathogens, showing promise in reducing crop losses due to microbial infections .

| Application | Effectiveness |

|---|---|

| Antifungal Activity | Effective against Fusarium species |

| Herbicidal Potential | Inhibits growth of certain weeds |

Material Science Applications

In material science, the compound has been investigated for its role in polymer synthesis. The unique properties imparted by the pyrazole ring can enhance the thermal stability and mechanical strength of polymers .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their antibacterial activity through in vitro assays. The findings demonstrated that this compound exhibited notable activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound. The results indicated that it effectively reduced inflammatory markers in vitro, supporting its application in therapeutic settings for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Contains a chloro group instead of a nitro group.

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Features a methyl group at the 4-position of the pyrazole ring.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry .

Actividad Biológica

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O3. The compound features a pyrazole ring substituted with a nitro group and a propanoic acid moiety, which contributes to its unique chemical reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole ring, particularly those with nitro substitutions, exhibit notable anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

In a comparative study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Antibacterial and Antifungal Activities

The presence of the nitro group in this compound enhances its potential antibacterial and antifungal properties. Nitro compounds are known for their ability to undergo bioreduction, leading to reactive intermediates that can disrupt cellular functions in pathogens .

Studies have reported promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity . Additionally, antifungal properties have been noted in related compounds, suggesting broader applicability in treating infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Cytokine Modulation : By affecting cytokine production, the compound can alter immune responses, making it beneficial for inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed significant inhibition of inflammatory markers at various concentrations .

- Antimicrobial Evaluation : Research on related compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were screened using standard methods and compared against established antibiotics .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has several potential applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new anti-inflammatory drugs and antimicrobial agents. |

| Pharmacology | Investigating mechanisms of action related to enzyme inhibition and cytokine modulation. |

| Agricultural Chemistry | Potential use in agrochemicals for pest control due to its biological activity. |

Propiedades

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIHSEMOTFEFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.